Compound Description: 3-Bromo-2,5-dimethoxytetrahydropyran is a brominated tetrahydropyran derivative obtained by bromomethoxylation of 3-methoxy-3,4-dihydro-2H-pyran. It serves as an intermediate in the synthesis of methyl 4-O-methyl-α-DL-arabinopyranoside, a sugar derivative.
cis-2,5-Dimethoxy-5,6-dihydro-2H-pyran
Compound Description: cis-2,5-Dimethoxy-5,6-dihydro-2H-pyran is obtained by dehydrohalogenation of 3-bromo-2,5-dimethoxytetrahydropyran. It is a key intermediate in the synthetic pathway to methyl 4-O-methyl-α-DL-arabinopyranoside.
Methyl 4-O-methyl-α-DL-arabinopyranoside
Compound Description: Methyl 4-O-methyl-α-DL-arabinopyranoside is a sugar derivative synthesized from cis-2,5-dimethoxy-5,6-dihydro-2H-pyran. Its structure and conformation have been confirmed by proton magnetic resonance spectroscopy.
Compound Description: These are a series of brominated dihydropyran derivatives synthesized via hetero-Diels-Alder cycloaddition reactions between α,β-unsaturated acyl cyanides and 1-bromo-2-ethoxyethene. The synthesis yields diastereoisomeric pairs due to endo and exo transition states. Further reactions of these compounds are explored, including acid alcoholysis, alkoxide reactions, and dehydrobromination.
Compound Description: This compound is synthesized from 3-bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carbonitrile (6) by hydrolysis of the nitrile group. The process utilizes hydrogen peroxide and a base.
2-Ethoxy-4-methyl-2H-pyran-6-carbonitrile (15)
Compound Description: This compound is formed by dehydrobromination of 3-bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carbonitrile (6) using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base. The resulting 2H-pyran derivative lacks the bromine substituent.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Vazegepant is an antagonist of the calcitonin gene-related peptide (CGRP) receptor currently in phase 3 trials in an intranasal formulation for the treatment of migraine. If FDA approved, it will join other previously-approved "-gepant" drugs [rimegepant] and [ubrogepant] as an additional treatment alternative for patients with migraine, particularly those for whom traditional triptan therapy has proven ineffective. On April 15th, 2020, a phase 2 clinical trial (NCT04346615: Safety and Efficacy Trial of Vazegepant Intranasal for Hospitalized Patients With COVID-19 Requiring Supplemental Oxygen) began to investigate the use of intranasally administered vazegepant to combat the acute respiratory distress syndrome (ARDS) sometimes seen in patients with COVID-19. Acute lung injury activates the release of CGRP, which plays a role in the development of ARDS - CGRP antagonists, then, may help to blunt the significant inflammation associated with COVID-19. The clinical trial is expected to complete in September 2020. Zavegepant is a highly soluble small molecule calcitonin gene related peptide (CGRP) receptor antagonist, with potential analgesic and immunomodulating activities. Upon administration, zavegepant targets, binds to and inhibits the activity of CGRP receptors located on mast cells in the brain. This may inhibit neurogenic inflammation caused by trigeminal nerve release of CGRP. In addition, by blocking the CGRP receptors located in smooth muscle cells within vessel walls, zavegepant inhibits the pathologic dilation of intracranial arteries. Zavegepant, by blocking the CGRP receptors, also suppresses the transmission of pain by inhibiting the central relay of pain signals from the trigeminal nerve to the caudal trigeminal nucleus. Altogether, this may relieve migraine. As CGRP receptors induce the release of pro-inflammatory mediators, such as interleukin-6 (IL-6), from inflammatory cells, zavegepant may prevent an IL-6-mediated inflammatory response. Zavegepant may also inhibit the CGRP-mediated induction of eosinophil migration and the stimulation of beta-integrin-mediated T cell adhesion to fibronectin at the site of inflammation, and may abrogate the CGRP-mediated polarization of the T cell response towards the pro-inflammatory state characterized by Th17 and IL-17. This may improve lung inflammation and oxygenation, prevent edema, and further lung injury. CGRP, a 37 amino-acid peptide expressed in and released from a subset of polymodal primary sensory neurons of the trigeminal ganglion and nerve fibers projecting to the airways and by pulmonary neuroendocrine cells, plays an important role in pain transmission, inflammation, and neurogenic vasodilatation. It is released upon acute lung injury and upregulation of transient receptor potential (TRP) channels.
Methyl 2-(3-Mercaptophenyl)acetate is used as a reactant in the development of novel and selective inhibitors of cytochrome P 450 CYP26A1, the human liver retinoic acid hydroxylase. It is also a useful synthetic intermediate for the preparation of novel anti-inflammatory agents.